![molecular formula C18H23N2O3P B14185951 N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide CAS No. 922712-17-2](/img/structure/B14185951.png)
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a carbamoyl group attached to a phosphinic amide, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acids.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphinic acids.
Reduction: Phosphine derivatives.
Substitution: Various carbamoyl-substituted phosphinic amides.
Applications De Recherche Scientifique
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phosphinic amide moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3-[(3-Ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide .
- (3S)-N-{3-[(3-ethoxypropyl)carbamoyl]phenyl}-1-propanoylpiperidine-3-carboxamide .
Uniqueness
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide stands out due to its unique combination of a carbamoyl group and a phosphinic amide. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
922712-17-2 |
|---|---|
Formule moléculaire |
C18H23N2O3P |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-3-(3-ethoxypropyl)urea |
InChI |
InChI=1S/C18H23N2O3P/c1-2-23-15-9-14-19-18(21)20-24(22,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H2,19,20,21,22) |
Clé InChI |
ZGIXICTVGOFEBB-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



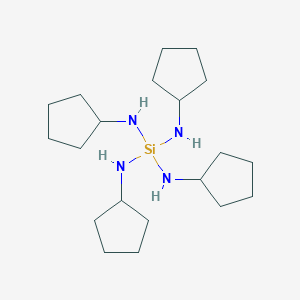
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)

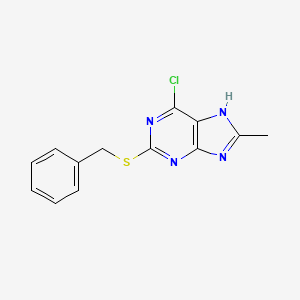
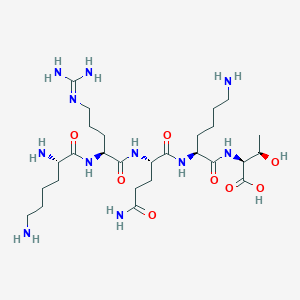
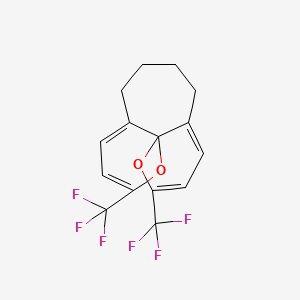
![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)
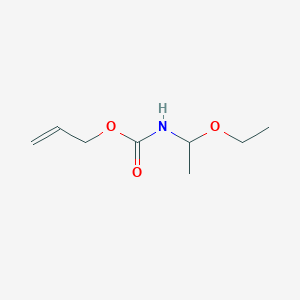
![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)
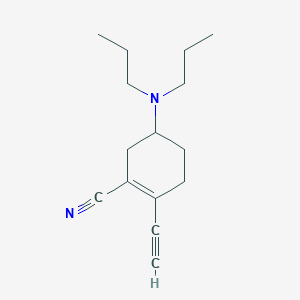
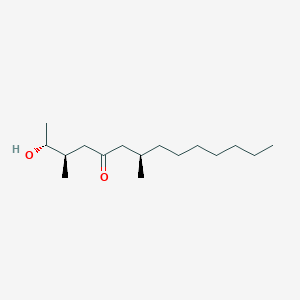
silane](/img/structure/B14185967.png)
